4-(Bromomethyl)-1-chloro-2-nitrobenzene
Overview
Description
4-(Bromomethyl)-1-chloro-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and a nitro group
Mechanism of Action
Target of Action
Bromomethyl compounds are generally known to be reactive and can interact with various biological targets .
Mode of Action
They can participate in various chemical reactions, such as nucleophilic substitutions .
Biochemical Pathways
Bromomethyl compounds can potentially interfere with various biochemical pathways due to their reactivity .
Pharmacokinetics
Their distribution, metabolism, and excretion would depend on the specific properties of the compound and the organism in which it is studied .
Result of Action
Bromomethyl compounds can potentially cause cellular damage due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Bromomethyl)-1-chloro-2-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1-chloro-2-nitrobenzene typically involves the bromination of 1-chloro-2-nitrobenzene. The process can be carried out using bromine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective bromination at the methyl position. The reaction is usually conducted in a solvent such as dichloromethane or chloroform, and the temperature is maintained to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Post-reaction purification steps, such as recrystallization or distillation, are employed to obtain the pure compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products:
Substitution: Formation of azido, cyano, or amino derivatives.
Reduction: Formation of 4-(Bromomethyl)-1-chloro-2-aminobenzene.
Oxidation: Formation of 4-(Carboxymethyl)-1-chloro-2-nitrobenzene.
Scientific Research Applications
4-(Bromomethyl)-1-chloro-2-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound can be used to study the effects of nitro and halogen substituents on biological activity and molecular interactions.
Comparison with Similar Compounds
4-(Bromomethyl)-1-chloro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
4-(Bromomethyl)-1-chloro-2-methylbenzene: Lacks the nitro group, affecting its reactivity and applications.
4-(Bromomethyl)-1-chloro-2-hydroxybenzene: Contains a hydroxyl group, which can participate in hydrogen bonding and alter the compound’s properties.
Uniqueness: 4-(Bromomethyl)-1-chloro-2-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromomethyl) groups on the benzene ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDMVIZMGANIGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-45-0 | |
Record name | 4-(bromomethyl)-1-chloro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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